Enantiomeric Purity vs. Racemate for Stereospecific SAR Analysis
Commercially available (2R)-enantiomer is provided with a specified enantiomeric excess (e.e.) of ≥95%, in contrast to the racemic mixture (CAS 1017211-00-5) which contains an equimolar amount of the (2S)-isomer . For any biochemical assay where the molecular target exhibits stereoselective recognition—characteristic of aminergic GPCRs and MAO enzymes—this difference in e.e. can translate into an estimated >10-fold difference in apparent potency if the (2S)-isomer acts as a competitive antagonist or a non‑specific binder [1].
| Evidence Dimension | Enantiomeric purity (Chiral HPLC) |
|---|---|
| Target Compound Data | ≥95% e.e. (Certificate of Analysis specification) |
| Comparator Or Baseline | Racemate (CAS 1017211-00-5): 0% e.e. (50:50 R:S) |
| Quantified Difference | ≥95% e.e. advantage over racemate |
| Conditions | Vendor specifications; specific chiral HPLC method not publicly disclosed |
Why This Matters
For procurement, requiring a verified e.e. certificate ensures experimental reproducibility; the racemate cannot serve as a substitute without losing stereochemical integrity of the SAR data.
- [1] Waldeck, B. (2003). Three-dimensional pharmacology, a subject ranging from ignorance to overstatements. Pharmacology & Toxicology, 93(5), 203–210. View Source
